2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline
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Overview
Description
2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline typically involves the formation of the imidazole ring followed by the attachment of the aniline group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with modified functional groups .
Scientific Research Applications
2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Known for its antimicrobial properties.
4-(1H-imidazol-1-yl)aniline: Used in the synthesis of coordination polymers.
Uniqueness
2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is unique due to its specific structure, which combines the properties of both the imidazole ring and the aniline group.
Properties
CAS No. |
88138-76-5 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(5-imidazol-1-ylpentoxy)aniline |
InChI |
InChI=1S/C14H19N3O/c15-13-6-2-3-7-14(13)18-11-5-1-4-9-17-10-8-16-12-17/h2-3,6-8,10,12H,1,4-5,9,11,15H2 |
InChI Key |
HCRVYZAOXBCFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCCCCN2C=CN=C2 |
Origin of Product |
United States |
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